Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)-
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Overview
Description
Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. Pyrrolidine derivatives are known for their diverse biological and medicinal properties, making them significant in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine derivatives typically involves multi-step organic reactions. One common method is the copper-catalyzed intermolecular carboamination of potassium N-carbamoyl-β-aminoethyltrifluoroborates with terminal, 1,2-disubstituted, and 1,1-disubstituted vinylarenes . This reaction provides 2-arylpyrrolidines, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine derivatives undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to a pyrrole ring.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogenation or alkylation of the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting agents: Alkyl halides, halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrrolidine can yield pyrrole derivatives, while reduction can produce alcohols .
Scientific Research Applications
Pyrrolidine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their potential as drugs for treating various diseases, including cancer, inflammation, and viral infections.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of pyrrolidine derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, some pyrrolidine derivatives inhibit the activity of enzymes involved in DNA replication, making them potential anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- include other pyrrolidine and quinazoline derivatives. These compounds share structural similarities and often exhibit similar biological activities.
Uniqueness
What sets Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various scientific research applications .
Properties
CAS No. |
85063-13-4 |
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Molecular Formula |
C21H20ClN3O3 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
2-[(2-chlorophenoxy)methyl]-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazolin-4-one |
InChI |
InChI=1S/C21H20ClN3O3/c22-16-8-2-4-10-18(16)28-14-19-23-17-9-3-1-7-15(17)21(27)25(19)13-20(26)24-11-5-6-12-24/h1-4,7-10H,5-6,11-14H2 |
InChI Key |
HJTUTSKWRCPAGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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